molecular formula C5H13N3S B087675 N-(tert-butyl)hydrazinecarbothioamide CAS No. 13431-39-5

N-(tert-butyl)hydrazinecarbothioamide

Cat. No.: B087675
CAS No.: 13431-39-5
M. Wt: 147.24 g/mol
InChI Key: ZUWRCNZOBNETMU-UHFFFAOYSA-N
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Description

N-(tert-butyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C5H13N3S and a molecular weight of 147.24 g/mol . . This compound is primarily used in research and development settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of N-(tert-butyl)hydrazinecarbothioamide can be achieved through several methods. One common approach involves the reaction of tert-butyl isothiocyanate with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.

Chemical Reactions Analysis

N-(tert-butyl)hydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

    Oxidation: When oxidized, this compound can form disulfides or sulfoxides, depending on the reaction conditions.

    Reduction: Reduction of this compound typically leads to the formation of hydrazine derivatives.

    Substitution: Substitution reactions often involve the replacement of the tert-butyl group with other functional groups, leading to a variety of derivatives.

Mechanism of Action

The mechanism of action of N-(tert-butyl)hydrazinecarbothioamide involves its interaction with biological molecules, particularly proteins and enzymes. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

N-(tert-butyl)hydrazinecarbothioamide can be compared with other hydrazinecarbothioamide derivatives, such as:

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and can influence its reactivity and interactions with biological molecules.

Properties

IUPAC Name

1-amino-3-tert-butylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWRCNZOBNETMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353219
Record name N-tert-Butylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13431-39-5
Record name N-(1,1-Dimethylethyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13431-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-tert-Butyl-3-thiosemicarbazide interesting for coordination chemistry and potential applications?

A1: 4-tert-Butyl-3-thiosemicarbazide is a versatile ligand for metal complexation due to its multiple potential donor atoms: the sulfur of the thioamide group and the nitrogen atoms of the hydrazine and amine moieties. This allows for diverse coordination modes and the formation of stable metal complexes. The presence of the tert-butyl group introduces steric bulk, which can influence the geometry and reactivity of the resulting complexes.

Q2: How does the study utilize NMR spectroscopy to characterize the new 4-tert-Butyl-3-thiosemicarbazone compounds and their corresponding Palladium complexes?

A2: The research utilizes Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural characterization []. Both ¹H NMR and ¹³C NMR spectra were acquired to identify and analyze the different proton and carbon environments within the molecules. Furthermore, two-dimensional NMR techniques, specifically HSQC (Heteronuclear Single Quantum Coherence) experiments, were employed. HSQC experiments provide information about the correlation between protons and directly bonded carbon atoms (¹H-¹³C HSQC) or nitrogen atoms (¹H-¹⁵N HSQC). This correlation data is crucial for confirming the structures of the newly synthesized compounds and provides insights into the connectivity and interactions between different atoms in the molecules.

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